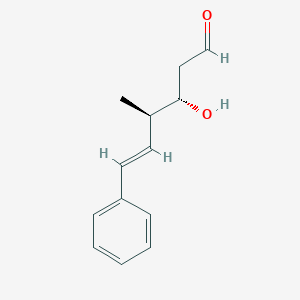
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxyl group, a methyl group, and a phenyl group attached to a hexenal backbone, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by stereoselective reduction and oxidation steps to achieve the desired configuration and functional groups. Reaction conditions often involve the use of catalysts such as bases or acids to facilitate the condensation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enone: Similar structure but with a ketone group instead of an aldehyde.
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups attached to a hexenal backbone makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(E,3S,4R)-3-hydroxy-4-methyl-6-phenylhex-5-enal |
InChI |
InChI=1S/C13H16O2/c1-11(13(15)9-10-14)7-8-12-5-3-2-4-6-12/h2-8,10-11,13,15H,9H2,1H3/b8-7+/t11-,13+/m1/s1 |
Clave InChI |
OMUXWFALELSRNZ-HOVLTTNMSA-N |
SMILES isomérico |
C[C@H](/C=C/C1=CC=CC=C1)[C@H](CC=O)O |
SMILES canónico |
CC(C=CC1=CC=CC=C1)C(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
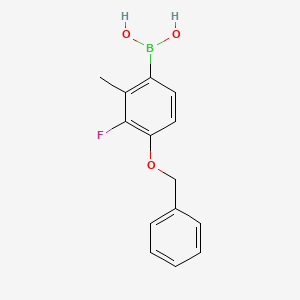
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)
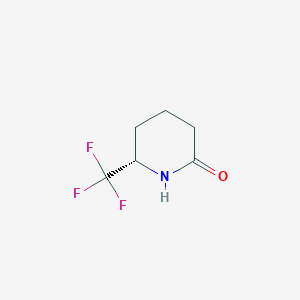

![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
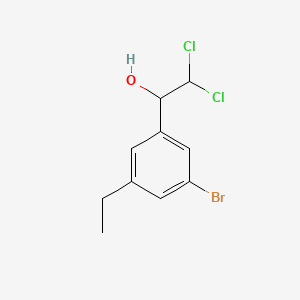
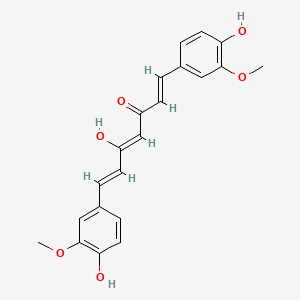


![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

